molecular formula C9H12ClN3O B3247590 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide CAS No. 182244-17-3

5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

Cat. No. B3247590
CAS RN: 182244-17-3
M. Wt: 213.66 g/mol
InChI Key: ZRRPVOQKJLIKNG-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-6-chloropyrazine-2-carboxamide, also known as TBC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TBC is a heterocyclic compound that contains a pyrazine ring, a tertiary butyl group, and a chlorine atom.

Scientific Research Applications

Synthesis and Biological Evaluation

5-(tert-Butyl)-6-chloropyrazine-2-carboxamide has been studied for its potential in various biological applications. The condensation of corresponding chlorides of substituted pyrazine-2-carboxylic acids, including 5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid, with different amines has been explored. These compounds show promising anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Specifically, some derivatives have exhibited significant inhibition against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain. Additionally, they have been found to inhibit oxygen evolution in spinach chloroplasts, indicating potential as photosynthesis inhibitors (Doležal et al., 2006).

Antimycobacterial, Antifungal Activity, and PET Inhibition

Further research on chlorinated N-phenylpyrazine-2-carboxamides, which include 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide derivatives, has shown their effectiveness in antimycobacterial and antifungal activities, as well as their ability to inhibit photosynthetic electron transport (PET) in plants. The relationship between the lipophilicity of these compounds and their biological activity has been discussed, highlighting the importance of the chemical structure in determining their effectiveness (Doležal et al., 2010).

Spectroscopic Analysis and Molecular Properties

Spectroscopic studies, including FT-IR and FT-Raman, have been conducted on 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide. These studies provide insights into the molecular structure, vibrational frequencies, and electronic properties such as HOMO and LUMO analysis. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields, including material science and drug design (Bhagyasree et al., 2015).

properties

IUPAC Name

5-tert-butyl-6-chloropyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-9(2,3)6-7(10)13-5(4-12-6)8(11)14/h4H,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRPVOQKJLIKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216660
Record name 6-Chloro-5-(1,1-dimethylethyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

CAS RN

182244-17-3
Record name 6-Chloro-5-(1,1-dimethylethyl)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182244-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-(1,1-dimethylethyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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